molecular formula C12H21NO B13320374 1-(1-Methylcyclopropyl)-2-(4-methylpiperidin-2-yl)ethan-1-one

1-(1-Methylcyclopropyl)-2-(4-methylpiperidin-2-yl)ethan-1-one

Katalognummer: B13320374
Molekulargewicht: 195.30 g/mol
InChI-Schlüssel: ZWAVWOJRUMXKFO-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

1-(1-Methylcyclopropyl)-2-(4-methylpiperidin-2-yl)ethan-1-one is an organic compound that features a cyclopropyl group and a piperidine ring

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 1-(1-Methylcyclopropyl)-2-(4-methylpiperidin-2-yl)ethan-1-one typically involves the following steps:

    Formation of the Cyclopropyl Group: The cyclopropyl group can be introduced through a cyclopropanation reaction, often using reagents such as diazomethane or Simmons-Smith reagents.

    Formation of the Piperidine Ring: The piperidine ring can be synthesized through a variety of methods, including the reduction of pyridine derivatives or the cyclization of appropriate precursors.

    Coupling of the Two Fragments: The final step involves coupling the cyclopropyl and piperidine fragments, typically through a nucleophilic substitution or addition reaction.

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the above synthetic routes to maximize yield and minimize cost. This could include the use of continuous flow reactors, high-throughput screening of catalysts, and other advanced techniques.

Analyse Chemischer Reaktionen

Types of Reactions

1-(1-Methylcyclopropyl)-2-(4-methylpiperidin-2-yl)ethan-1-one can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction can be achieved using reagents like lithium aluminum hydride or hydrogen gas in the presence of a catalyst.

    Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, depending on the functional groups present.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Alkyl halides or sulfonates in the presence of a base.

Major Products Formed

The major products formed from these reactions would depend on the specific conditions and reagents used. For example, oxidation might yield a carboxylic acid derivative, while reduction could produce an alcohol.

Wissenschaftliche Forschungsanwendungen

    Chemistry: As a building block for the synthesis of more complex molecules.

    Biology: Potential use as a ligand in biochemical assays.

    Medicine: Investigation as a potential pharmaceutical agent.

    Industry: Use in the development of new materials with unique properties.

Wirkmechanismus

The mechanism of action for this compound would depend on its specific application. In a biological context, it might interact with specific molecular targets such as enzymes or receptors, modulating their activity through binding interactions.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

    1-(1-Methylcyclopropyl)-2-(4-methylpiperidin-2-yl)ethanol: Similar structure but with an alcohol group instead of a ketone.

    1-(1-Methylcyclopropyl)-2-(4-methylpiperidin-2-yl)ethane: Similar structure but fully saturated without the ketone group.

Uniqueness

1-(1-Methylcyclopropyl)-2-(4-methylpiperidin-2-yl)ethan-1-one is unique due to the presence of both a cyclopropyl group and a piperidine ring, which can impart distinct chemical and physical properties.

Eigenschaften

Molekularformel

C12H21NO

Molekulargewicht

195.30 g/mol

IUPAC-Name

1-(1-methylcyclopropyl)-2-(4-methylpiperidin-2-yl)ethanone

InChI

InChI=1S/C12H21NO/c1-9-3-6-13-10(7-9)8-11(14)12(2)4-5-12/h9-10,13H,3-8H2,1-2H3

InChI-Schlüssel

ZWAVWOJRUMXKFO-UHFFFAOYSA-N

Kanonische SMILES

CC1CCNC(C1)CC(=O)C2(CC2)C

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.